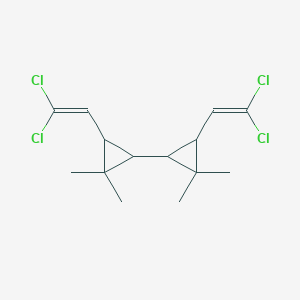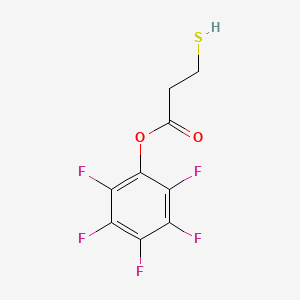
Propanoic acid, 3-mercapto-, pentafluorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-mercapto-, pentafluorophenyl ester is a chemical compound with the molecular formula C9H5F5O2S. It is an ester derivative of 3-mercaptopropionic acid and pentafluorophenol. This compound is known for its reactivity and is used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-mercapto-, pentafluorophenyl ester typically involves the esterification of 3-mercaptopropionic acid with pentafluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Catalyst: DCC or other carbodiimides
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-mercapto-, pentafluorophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amides.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Major Products Formed
Amides: Formed from substitution reactions with amines
Disulfides/Sulfonic Acids: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Scientific Research Applications
Propanoic acid, 3-mercapto-, pentafluorophenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: Utilized in the modification of biomolecules, such as attaching fluorophores to proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of propanoic acid, 3-mercapto-, pentafluorophenyl ester involves its reactivity towards nucleophiles. The ester group is highly reactive due to the electron-withdrawing effect of the pentafluorophenyl group, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical modifications and conjugation reactions.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-mercapto-, methyl ester
- Propanoic acid, 3-mercapto-, dodecyl ester
- Pentafluorophenyl esters of other carboxylic acids
Uniqueness
Propanoic acid, 3-mercapto-, pentafluorophenyl ester is unique due to the presence of both a thiol group and a highly reactive pentafluorophenyl ester group. This combination allows for versatile reactivity and makes it particularly useful in applications requiring specific and efficient chemical modifications.
Properties
CAS No. |
852920-19-5 |
|---|---|
Molecular Formula |
C9H5F5O2S |
Molecular Weight |
272.19 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-sulfanylpropanoate |
InChI |
InChI=1S/C9H5F5O2S/c10-4-5(11)7(13)9(8(14)6(4)12)16-3(15)1-2-17/h17H,1-2H2 |
InChI Key |
VDKLYYPKJRPNFA-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


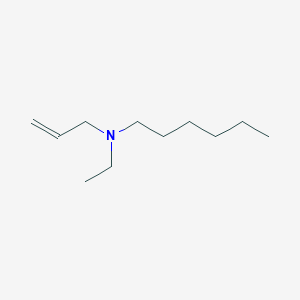
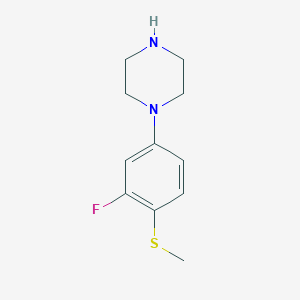

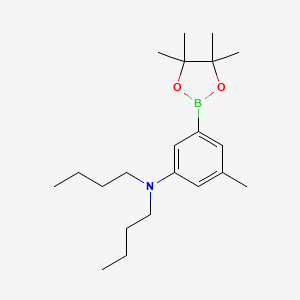
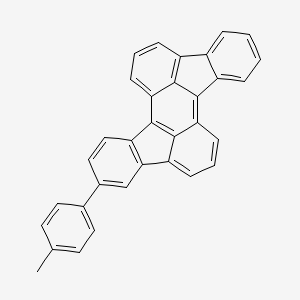
![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)
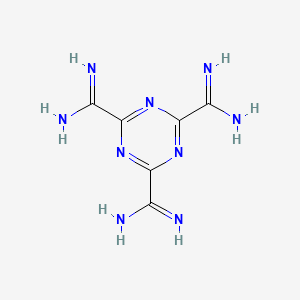
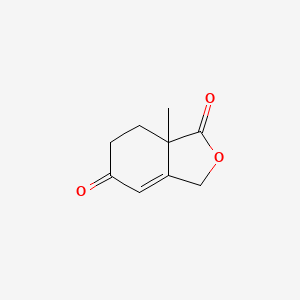
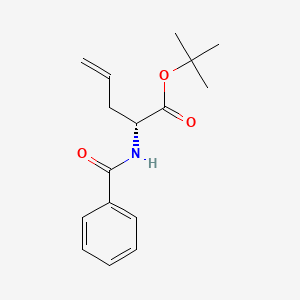
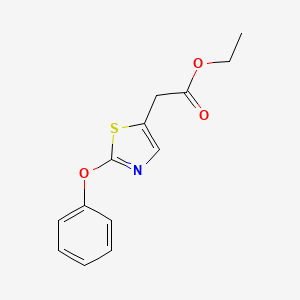
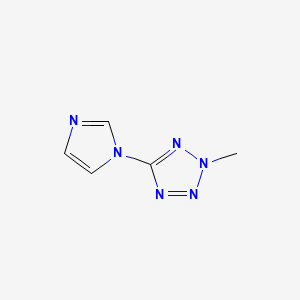
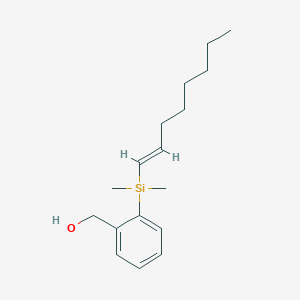
![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)
